N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]-4-(trifluoromethyl)benzenecarboxamide
Description
"N-[4-(5-Chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]-4-(trifluoromethyl)benzenecarboxamide" is a synthetic small molecule featuring a chloro-substituted isoindole-1,3-dione core linked to a trifluoromethylphenyl carboxamide group. This compound belongs to a class of phthalimide derivatives, which are structurally characterized by their bicyclic aromatic systems and functionalized side chains. The trifluoromethyl group enhances metabolic stability and lipophilicity, which can improve bioavailability .
Properties
IUPAC Name |
N-[4-(5-chloro-1,3-dioxoisoindol-2-yl)-3-methylphenyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClF3N2O3/c1-12-10-16(28-20(30)13-2-4-14(5-3-13)23(25,26)27)7-9-19(12)29-21(31)17-8-6-15(24)11-18(17)22(29)32/h2-11H,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYURFGAYAOMRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)N3C(=O)C4=C(C3=O)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Group 1 Metabotropic Glutamate Receptors (mGluRs) . These receptors play a crucial role in the central nervous system, mediating neuronal excitability and synaptic plasticity.
Mode of Action
This compound acts as a Positive Allosteric Modulator (PAM) of mGluRs. It potentiates the responses of mGluR5 through a mechanism distinct from other known modulators.
Biochemical Pathways
The compound’s action on mGluRs influences the glutamatergic neurotransmission pathway. By potentiating the response of mGluRs, it can modulate the release of glutamate, the primary excitatory neurotransmitter in the brain.
Pharmacokinetics
Factors such as its molecular weight, logp value, and physical state can influence itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties. For instance, its solid state and LogP value suggest it may be lipophilic, potentially influencing its absorption and distribution.
Result of Action
The potentiation of mGluR5 responses by this compound can lead to enhanced neuronal excitability and synaptic plasticity. This could have implications for various neurological processes and disorders.
Biological Activity
N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]-4-(trifluoromethyl)benzenecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of modulating metabotropic glutamate receptors (mGluRs). This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Isoindole moiety : Contributes to the compound's ability to interact with various biological targets.
- Trifluoromethyl group : Enhances lipophilicity and may influence receptor binding affinity.
- Dioxo group : Plays a role in the compound's reactivity and interaction with biological systems.
The molecular formula is , with a molecular weight of approximately 397.77 g/mol.
Research indicates that this compound may act as an allosteric modulator of mGluRs, particularly mGluR5. Allosteric modulators can enhance or inhibit receptor activity without directly activating the receptor themselves. This characteristic is crucial in developing treatments for various neurological disorders.
Key Findings:
- Allosteric Modulation : The compound has been shown to potentiate glutamate-induced activation of mGluR5, which is implicated in anxiety and schizophrenia treatment .
- Selectivity and Efficacy : Studies indicate that compounds like this one can exhibit high selectivity towards mGluR5 over other receptor subtypes, which is beneficial for minimizing side effects associated with broader-spectrum drugs .
In Vitro Studies
In vitro assays have demonstrated that this compound effectively modulates mGluR5 activity. For example:
- Potentiation of Glutamate Response : The compound increased intracellular calcium levels in response to glutamate, indicating its role as a positive allosteric modulator .
In Vivo Studies
In vivo studies have explored the therapeutic potential of this compound in animal models:
- Anxiety Models : Administration of the compound resulted in reduced anxiety-like behaviors in rodent models, suggesting its potential utility in treating anxiety disorders.
- Cognition Enhancement : Preliminary results indicate improvements in cognitive functions in models designed to simulate cognitive deficits related to schizophrenia .
Case Studies
Several case studies have highlighted the therapeutic implications of compounds similar to this compound:
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is with a molecular weight of approximately 404.85 g/mol. Its structure features a dioxoisoindole moiety, which is significant for its biological activity. The presence of trifluoromethyl and chloro groups enhances its pharmacological properties, making it a candidate for various therapeutic applications.
Medicinal Chemistry Applications
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Anticancer Activity
- Research indicates that compounds with similar structural motifs exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. For instance, derivatives of isoindole compounds have shown promise in targeting cancer cell proliferation and inducing apoptosis.
- Case Study : A study demonstrated that isoindole derivatives could inhibit the proliferation of breast cancer cells through modulation of the PI3K/Akt/mTOR pathway, suggesting that N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]-4-(trifluoromethyl)benzenecarboxamide may have similar effects.
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Neuroprotective Effects
- Compounds derived from the isoindole framework have been investigated for their neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Data Table : Neuroprotective Activity of Isoindole Derivatives
Biochemical Probes
This compound can serve as a biochemical probe to study the kynurenine pathway, which is crucial in various metabolic processes linked to mental health disorders.
- Kynurenine Pathway Modulation
- The kynurenine pathway is implicated in the pathogenesis of several psychiatric disorders. By investigating how this compound interacts with key enzymes in the pathway, researchers can gain insights into its potential as a therapeutic agent.
- Research Findings : Studies have shown that modulation of this pathway can influence levels of neuroactive metabolites like kynurenic acid and quinolinic acid, which are involved in neuroprotection and neurotoxicity respectively.
Conclusion and Future Directions
The applications of this compound are promising across various fields such as medicinal chemistry and neuropharmacology. Future research should focus on:
- Conducting clinical trials to evaluate its efficacy in treating specific cancers and neurological disorders.
- Investigating its mechanism of action in greater detail to optimize its structure for enhanced bioactivity.
Comparison with Similar Compounds
Table 1: Structural Features of Related Compounds
- Isoindole vs. Indole Cores: The target compound’s isoindole-1,3-dione core differs from indole-based analogs (e.g., compound 3 in ) in electronic and steric properties.
- Halogen Substituents : The 5-chloro group in the target compound contrasts with bromo () or fluoro () substituents. Chlorine’s intermediate electronegativity and size may balance activity and toxicity compared to bulkier bromine or more electronegative fluorine .
- Trifluoromethyl vs. Benzoyl Groups : The 4-(trifluoromethyl)benzenecarboxamide moiety in the target compound offers superior metabolic resistance compared to benzoyl groups (), which are prone to oxidative degradation .
Pharmacological and Physicochemical Properties
Table 3: Bioactivity and Stability
- Anticonvulsant Potential: The target compound’s structural similarity to ’s active bromo-isoindole amides suggests comparable efficacy. Chlorine’s smaller size may reduce neurotoxicity relative to bromine .
- Metabolic Stability: The trifluoromethyl group in the target compound enhances resistance to cytochrome P450-mediated metabolism compared to non-fluorinated analogs .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-[4-(5-chloro-1,3-dioxo-isoindol-2-yl)-3-methylphenyl]-4-(trifluoromethyl)benzamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions, often starting with condensation of 5-chloroisoindole-1,3-dione derivatives with substituted anilines. For example, similar compounds (e.g., ) utilize coupling reactions between carboxamide intermediates and chlorinated pyridyl/pyrazole moieties under reflux conditions in polar aprotic solvents like DMF. Key steps include protecting group strategies (e.g., tert-butoxycarbonyl) and purification via column chromatography with gradients of ethyl acetate/hexane .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : X-ray crystallography (e.g., ) is the gold standard for confirming molecular geometry. Complementary techniques include H/C NMR for functional group verification, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and FT-IR to identify carbonyl (C=O) and amide (N-H) stretches. For crystalline derivatives, single-crystal diffraction data (e.g., CCDC deposition) provide bond-length and torsion-angle validation .
Q. What in vitro assays are typically used to evaluate its biological activity?
- Methodological Answer : Standard assays include enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts. Cell viability assays (MTT, ATP-luciferase) assess cytotoxicity, while flow cytometry or Western blotting can probe mechanisms like apoptosis or protein expression. Dose-response curves (IC/EC) and positive/negative controls (e.g., staurosporine for apoptosis) are critical for reproducibility .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodological Answer : Employ statistical Design of Experiments (DoE) methods (e.g., factorial designs or response surface methodology) to evaluate variables like temperature, solvent polarity, and catalyst loading. For instance, highlights the use of central composite designs to minimize side reactions (e.g., hydrolysis of trifluoromethyl groups) while maximizing coupling efficiency. Real-time monitoring via HPLC or in-situ IR spectroscopy accelerates optimization .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). To address this:
- Validate activity in multiple cell lines (primary vs. immortalized) and orthogonal assays (e.g., SPR for binding affinity vs. functional assays).
- Perform meta-analysis of published data, adjusting for variables like solvent (DMSO concentration) or incubation time.
- Use computational docking (e.g., AutoDock Vina) to compare binding modes across structural analogs and identify critical interactions (e.g., hydrogen bonding with isoindole-dione) .
Q. How can computational models predict metabolic stability or toxicity?
- Methodological Answer : Apply in silico tools like ADMET Predictor or SwissADME to estimate pharmacokinetic properties (e.g., CYP450 inhibition, logP). Molecular dynamics simulations (e.g., GROMACS) can model protein-ligand interactions over time, identifying metabolic hotspots (e.g., oxidation of methylphenyl groups). For toxicity, Tox21 screening or zebrafish embryo models provide preclinical insights .
Q. What advanced techniques characterize amorphous vs. crystalline forms of the compound?
- Methodological Answer : Use differential scanning calorimetry (DSC) to detect glass transitions (T) and melting points (T). Pair with powder X-ray diffraction (PXRD) to confirm crystallinity. Solid-state NMR (C CP/MAS) and Raman spectroscopy differentiate polymorphic forms, critical for bioavailability studies in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
